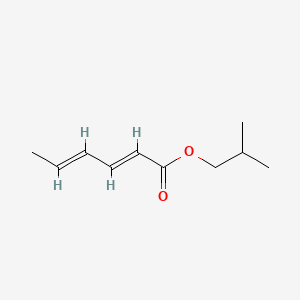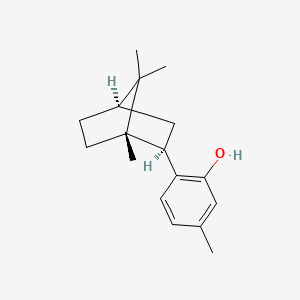
2-((1,1-Dimethylethyl)azo)-4-methoxy-2,4-dimethylvaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile typically involves the reaction of tert-butyl diazene with 4-methoxy-2,4-dimethylpentanenitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes purification steps such as distillation and crystallization to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 2,4-di-tert-butylphenol
- 4-tert-butylbenzaldehyde
Uniqueness
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Propiedades
Número CAS |
55912-17-9 |
|---|---|
Fórmula molecular |
C12H23N3O |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-(tert-butyldiazenyl)-4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C12H23N3O/c1-10(2,3)14-15-12(6,9-13)8-11(4,5)16-7/h8H2,1-7H3 |
Clave InChI |
XYDCNXPXPVLOPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC(C)(CC(C)(C)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


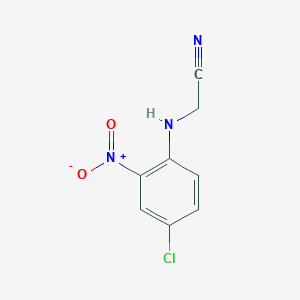
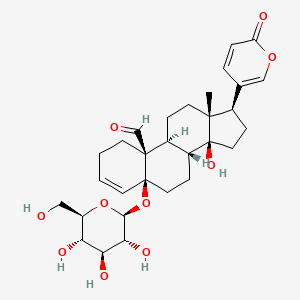
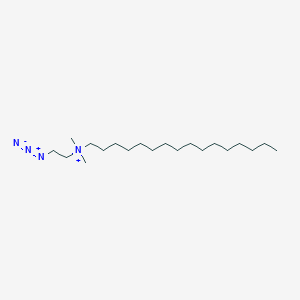

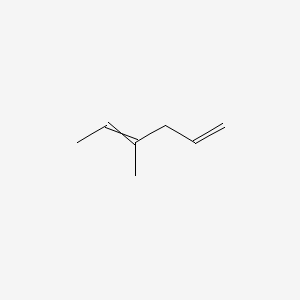
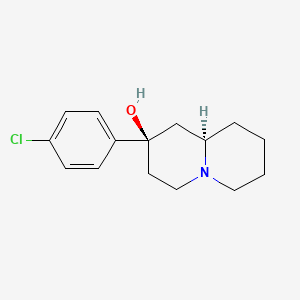
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)



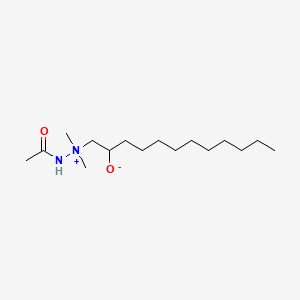
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
